molecular formula C8H2BrClF4O B12972809 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

Katalognummer: B12972809
Molekulargewicht: 305.45 g/mol
InChI-Schlüssel: KDDQLMJTAIPWLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a trifluoromethyl ketone group

Eigenschaften

Molekularformel

C8H2BrClF4O

Molekulargewicht

305.45 g/mol

IUPAC-Name

1-(4-bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2BrClF4O/c9-4-2-6(11)3(1-5(4)10)7(15)8(12,13)14/h1-2H

InChI-Schlüssel

KDDQLMJTAIPWLV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

    Ketone Formation: The trifluoromethyl ketone group is introduced via Friedel-Crafts acylation using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone can be compared with other halogenated phenyl ketones, such as:

  • 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
  • 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
  • 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

These compounds share similar structural features but differ in the specific halogenation pattern and functional groups, which can influence their reactivity, stability, and biological activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.